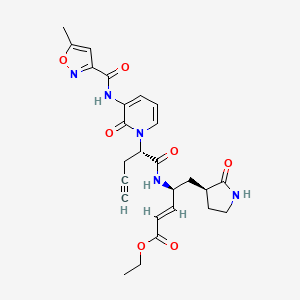
AG-7404
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG-7404, also known as V-7404, is a potent inhibitor of picornaviral 3C protease. Its chemical structure consists of 26 carbon atoms, 29 hydrogen atoms, 5 nitrogen atoms, and 7 oxygen atoms. This compound has garnered attention due to its anti-poliovirus activity, making it a promising candidate for antiviral research .
Preparation Methods
AG-7404 is synthesized through specific routes, although detailed synthetic procedures are not widely available in the literature. its industrial production methods likely involve efficient synthetic strategies to achieve high yields and purity.
Chemical Reactions Analysis
AG-7404 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain proprietary, but researchers have observed its activity against a large panel of programmatically important poliovirus strains. The major products formed from these reactions contribute to its antiviral properties .
Scientific Research Applications
AG-7404 finds applications in several scientific fields:
Virology: Its anti-poliovirus activity makes it valuable for combating viral infections.
Medicine: Researchers explore its potential as an antiviral drug candidate.
Mechanism of Action
The compound exerts its effects by inhibiting the picornaviral 3C protease. This protease plays a crucial role in viral replication, making it an attractive target for antiviral intervention. By disrupting this enzymatic activity, AG-7404 interferes with viral maturation and propagation. The molecular targets and pathways involved in this process are actively studied by researchers.
Comparison with Similar Compounds
While AG-7404 stands out for its anti-poliovirus activity, it’s essential to compare it with other related compounds. Unfortunately, specific analogs or similar molecules are not explicitly disclosed in the available literature. ongoing research may reveal additional insights into its uniqueness and potential advantages over other protease inhibitors.
Properties
CAS No. |
343565-99-1 |
|---|---|
Molecular Formula |
C26H29N5O7 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C26H29N5O7/c1-4-7-21(31-13-6-8-19(26(31)36)29-24(34)20-14-16(3)38-30-20)25(35)28-18(9-10-22(32)37-5-2)15-17-11-12-27-23(17)33/h1,6,8-10,13-14,17-18,21H,5,7,11-12,15H2,2-3H3,(H,27,33)(H,28,35)(H,29,34)/b10-9+/t17-,18+,21-/m0/s1 |
InChI Key |
QCUZOJBYWQPLIN-BNMFZAHFSA-N |
SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-7404; AG 7404; AG7404. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID](/img/structure/B1666573.png)
